(2R,3R,6S)-3-[[(3R)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid (2R,3R,6S)-3-[[(3R)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid Blasticidin S is a nucleoside produced by several species of Streptomyces, first reported in the late 1950s. Blasticidin S is an antifungal agent with particularly potent activity against the rice pathogen, Piricularia oryzae, for which it was used commercially for some time in Japan. Blasticidin S inhibits protein synthesis and is active against bacteria, tumor cell lines and nematodes. More recently, blasticidin S has been used as a marker for strain manipulations. Blasticidin S should be used as the free base to avoid problems associated with the use of the hydrochloride.
Brand Name: Vulcanchem
CAS No.: 2079-00-7
VCID: VC0014875
InChI: InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9-,10-,13+,14-/m1/s1
SMILES: CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
Molecular Formula: C17H26N8O5
Molecular Weight: 422.4 g/mol

(2R,3R,6S)-3-[[(3R)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

CAS No.: 2079-00-7

Reference Standards

VCID: VC0014875

Molecular Formula: C17H26N8O5

Molecular Weight: 422.4 g/mol

(2R,3R,6S)-3-[[(3R)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid - 2079-00-7

CAS No. 2079-00-7
Product Name (2R,3R,6S)-3-[[(3R)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
Molecular Formula C17H26N8O5
Molecular Weight 422.4 g/mol
IUPAC Name (2R,3R,6S)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
Standard InChI InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9-,10-,13+,14-/m1/s1
Standard InChIKey CXNPLSGKWMLZPZ-GIFSMMMISA-N
Isomeric SMILES CN(CC[C@@H](CC(=O)N[C@@H]1C=C[C@H](O[C@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
SMILES CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
Canonical SMILES CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
Appearance White solid
Colorform Colorless crystals
Melting Point 235-236 °C (decomp.)
Physical Description COLOURLESS CRYSTALS.
Description Blasticidin S is a nucleoside produced by several species of Streptomyces, first reported in the late 1950s. Blasticidin S is an antifungal agent with particularly potent activity against the rice pathogen, Piricularia oryzae, for which it was used commercially for some time in Japan. Blasticidin S inhibits protein synthesis and is active against bacteria, tumor cell lines and nematodes. More recently, blasticidin S has been used as a marker for strain manipulations. Blasticidin S should be used as the free base to avoid problems associated with the use of the hydrochloride.
Shelf Life Blasticidin-S is stable in solution at a pH of 5-7, unstable at a pH less than 4.
...Unstable ...in alkali.
Solubility In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene.
In water, >30 g/l @ 20 °C
Solubility in water, g/100ml at 20 °C: >3 (moderate)
Synonyms lasticidin S
blasticidin S, carbamodithioate, (S)-isomer
blasticidin S, dodecyl sulfate, (S)-isomer
blasticidin S, hydrochloride, (S)-isomer
blasticidin S, methyl sulfate, (S)-isomer
blasticidin S, monohydrochloride, (S)-isome
Vapor Pressure Vapor pressure, Pa at 25 °C: (negligible)
Reference Blasticidin S, a new antibiotic. Takeuchi S. et al. J. Antibiot. 1958, 11, 1.Nucleoside antibiotics. Suhadolnik R.J. pub. Wily-Interscience. 1970, 298. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells. Izumi M. et al. Exp. Cell Res. 1991, 197, 229.
PubChem Compound 21124837
Last Modified Dec 23 2021
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